

Evaluating c-Met Inhibitors in Resistant Cancer Models: A Comparative Guide

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Compound of Interest

Compound Name: *c-Met-IN-15*

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The c-Met receptor tyrosine kinase pathway, crucial for cell proliferation, survival, and motility, is a prime target in oncology. However, the emergence of resistance to c-Met inhibitors presents a significant clinical challenge. This guide provides a comparative analysis of the efficacy of three prominent c-Met inhibitors—Crizotinib, Cabozantinib, and the preclinical candidate ABN401—in cancer models exhibiting resistance, particularly those with MET amplification.

It is important to note that the initially requested compound, "**c-Met-IN-15**," could not be identified in publicly available scientific literature. Therefore, this guide focuses on well-characterized alternatives to provide a relevant and data-supported comparison for researchers in the field.

Overview of Compared c-Met Inhibitors

Crizotinib (Xalkori®) is a first-generation, ATP-competitive small-molecule inhibitor of c-Met, ALK, and ROS1 tyrosine kinases.[1] Approved for the treatment of certain non-small cell lung cancers (NSCLCs), its efficacy against c-Met-driven tumors is well-documented.[2][3]

Resistance to Crizotinib can arise from secondary mutations in the MET kinase domain or the activation of bypass signaling pathways.

Cabozantinib (Cabometyx®) is a multi-kinase inhibitor that targets c-Met, VEGFR2, AXL, and RET, among others.[4] Its ability to simultaneously inhibit key pathways involved in tumor

progression, angiogenesis, and metastasis makes it a potent agent in various cancers.^[5] Resistance to Cabozantinib can be mediated by the upregulation of alternative receptor tyrosine kinases, such as FGFR1.

ABN401 is a novel, highly selective preclinical c-Met inhibitor.^[6]^[7] It has demonstrated significant antitumor activity in MET-addicted cancer models, including those with MET amplification and exon 14 skipping mutations.^[6]^[8] As a preclinical candidate, its full resistance profile is still under investigation.

Comparative Efficacy in Resistant Cancer Models

The following tables summarize the in vitro and in vivo efficacy of Crizotinib, Cabozantinib, and ABN401 in cancer models characterized by c-Met dysregulation, a common feature of both intrinsic and acquired resistance.

In Vitro Efficacy: IC50 Values in c-Met Dysregulated Cancer Cell Lines

Inhibitor	Cell Line	Cancer Type	Key Molecular Feature	IC50 (nM)
Crizotinib	MKN45	Gastric Cancer	MET Amplification	<200[9]
Hs746T	Gastric Cancer	MET Amplification	<200[9]	
SNU-5	Gastric Cancer	MET Amplification	<200[9]	
EBC-1	NSCLC	MET Amplification	25[10]	
MDA-MB-231	Breast Cancer	c-Met Expressing	5160[1]	
Cabozantinib	TT	Medullary Thyroid Cancer	RET Mutation	-
CE81T	Esophageal Squamous Cell Carcinoma	c-Met/AXL Expressing	4610[11]	
KYSE-70	Esophageal Squamous Cell Carcinoma	c-Met/AXL Expressing	-	
ABN401	SNU-5	Gastric Cancer	MET Amplification	<1000[12]
Hs746T	Gastric Cancer	MET Amplification	<1000[12]	
EBC-1	NSCLC	MET Amplification	<1000[12]	
H1993	NSCLC	MET Amplification	>1000[12]	
SNU-638	Gastric Cancer	c-Met Overexpression	<1000[12]	

In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models

Inhibitor	Xenograft Model	Cancer Type	Key Molecular Feature	Dose and Schedule	Tumor Growth Inhibition (TGI)
Crizotinib	H3122	NSCLC	EML4-ALK Fusion	-	~52% reduction in tumor volume[13]
PANC-1	Pancreatic Cancer	-	50 mg/kg	Significant inhibition of tumor growth[14]	
Cabozantinib	TSG-RCC-030 (PDX)	Papillary Renal Cell Carcinoma	MET Activating Mutation	-	Striking tumor regression and inhibition of metastasis[5][15]
MDA-MB-231	Triple-Negative Breast Cancer	c-Met Expressing	-	Significant decrease in tumor growth[16]	
LuCaP 93 (PDX)	Neuroendocrine Prostate Cancer	MET+/RET+	30 mg/kg	Significant decrease in tumor volume[17]	
ABN401	EBC-1	NSCLC	MET Amplification	10 mg/kg & 30 mg/kg	51.26% and 77.85%[6]
SNU-638	Gastric Cancer	c-Met Overexpression	10 mg/kg & 30 mg/kg	65.31% and 78.68%[6]	
GA3121 (PDX)	Gastric Cancer	MET High Amplification	-	Significant tumor growth	

suppression[
[18](#)]

LU2503
(PDX)

Lung Cancer

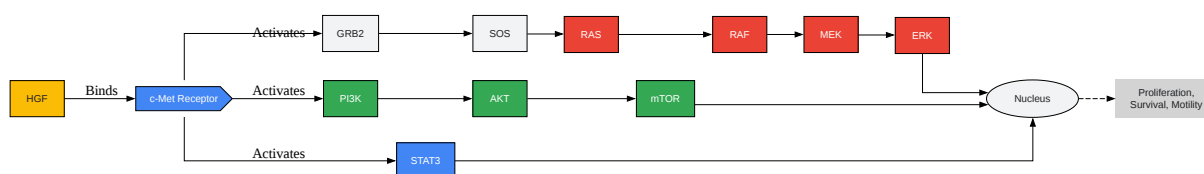
MET Exon 14
Skipping

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Significant
tumor growth
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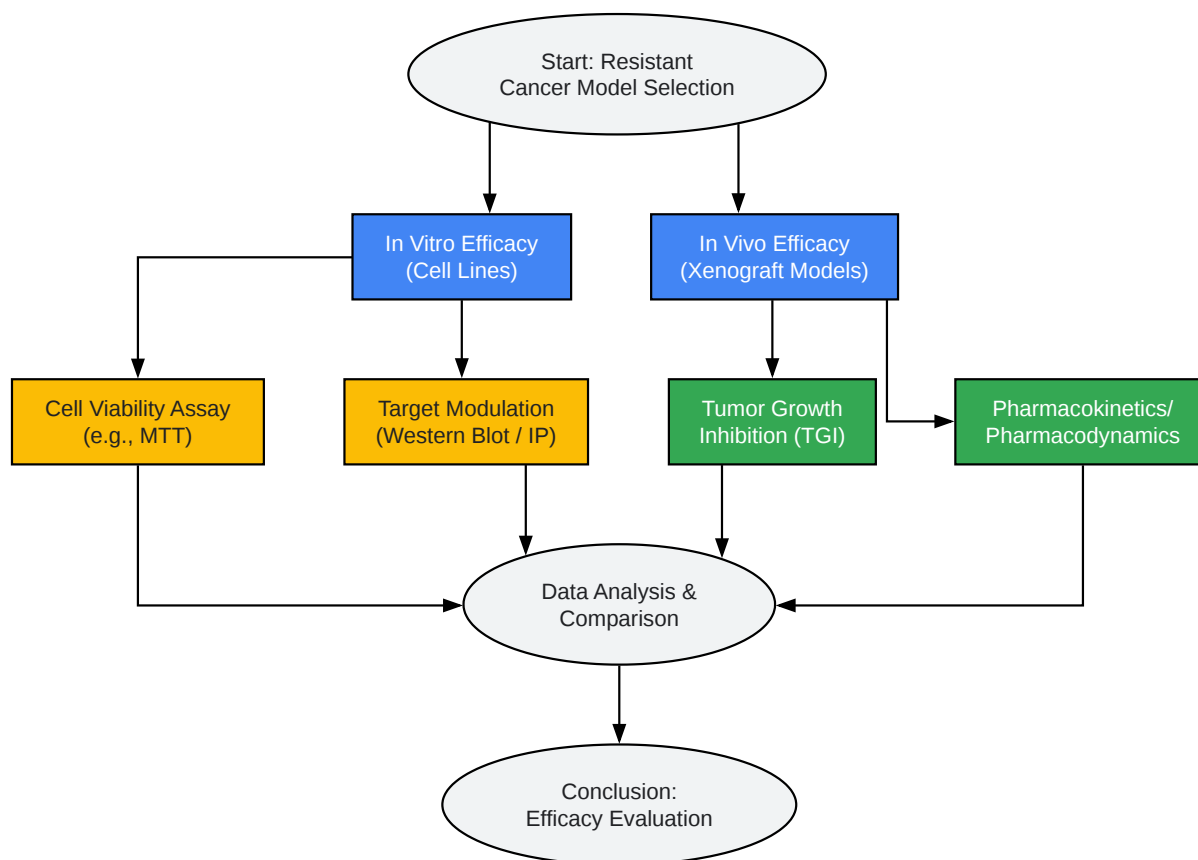
Signaling Pathways and Experimental Workflow

The diagrams below illustrate the c-Met signaling pathway and a typical experimental workflow for evaluating the efficacy of c-Met inhibitors.



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Caption: The c-Met signaling cascade.



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